molecular formula C₂₆H₃₂N₈O₄ B1156895 N-Des(2-butynyl) 3'-N-Boc Linagliptin

N-Des(2-butynyl) 3'-N-Boc Linagliptin

Cat. No.: B1156895
M. Wt: 520.58
Attention: For research use only. Not for human or veterinary use.
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Description

N-Des(2-butynyl) 3'-N-Boc Linagliptin is a derivative of linagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Linagliptin itself is characterized by a unique xanthine-based structure with a 3-amino-piperidin-1-yl group at position 8 of the purine ring and a but-2-yn-1-yl substituent at position 7 . The "N-Des(2-butynyl)" modification indicates the removal of the butynyl group, while the "3'-N-Boc" designation refers to the introduction of a tert-butoxycarbonyl (Boc) protecting group on the amine at the 3' position. This structural alteration likely impacts the compound’s pharmacokinetic properties, enzyme-binding kinetics, and metabolic stability compared to linagliptin and other DPP-4 inhibitors.

Properties

Molecular Formula

C₂₆H₃₂N₈O₄

Molecular Weight

520.58

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

Linagliptin and its derivatives share a xanthine core but differ in substituents. Key structural distinctions include:

Compound Substituents Molecular Weight (g/mol) IC₅₀ (nM)
Linagliptin 7-(but-2-yn-1-yl), 8-(3-amino-piperidin-1-yl) 472.5 1.0
N-Des(2-butynyl) 3'-N-Boc Linagliptin 7-(des-butynyl), 3'-N-Boc on piperidine Not reported Unavailable
Sitagliptin Trifluorophenyl and β-amino-piperidinyl groups 407.3 19.0
Saxagliptin Cyclopropyl-fused pyrrolidine 315.4 50.0

The Boc group introduces steric bulk, which could slow enzymatic degradation but may also reduce DPP-4 binding affinity.

Pharmacodynamic and Kinetic Differences

  • DPP-4 Inhibition Kinetics : Linagliptin exhibits a slow dissociation rate (koff = 3×10⁻⁵/s), ~10-fold slower than vildagliptin, contributing to its prolonged efficacy . Structural modifications in this compound may alter this dissociation rate, though experimental data are lacking.
  • Duration of Action : Linagliptin achieves sustained (>24 h) DPP-4 inhibition at 1 mg/kg in vivo, unlike other inhibitors (e.g., sitagliptin), which show reduced efficacy at 24 h . The Boc group in the derivative could further prolong enzyme inhibition by shielding the amine from metabolic clearance.
  • Glucose-Lowering Efficacy : Linagliptin reduces glucose AUC by ~50% at 0–120 min post-administration and maintains a 20–30% reduction even after 16 h . Comparable data for the derivative are unavailable, but the absence of the butynyl group might diminish sustained efficacy due to altered tissue penetration.

Q & A

Synthesis and Characterization

1.1 (Basic) Q: What synthetic strategies are recommended for introducing the 3'-N-Boc group in Linagliptin derivatives, and how does the 2-butynyl removal impact reaction efficiency? A: The Boc (tert-butoxycarbonyl) group is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. For example, Kanto Reagents’ catalogs demonstrate that Boc-protected amino acids (e.g., N-Boc-L-phenylglycine) are synthesized using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . The 2-butynyl group removal (des-butynylation) typically involves catalytic hydrogenation or Pd-mediated deprotection, which requires precise control of reaction time and temperature to prevent Boc-group cleavage. Yield optimization should be monitored via HPLC or LC-MS .

1.2 (Advanced) Q: How can researchers address regioselectivity challenges during the des-butynylation of N-Des(2-butynyl) 3'-N-Boc Linagliptin to avoid unintended side reactions? A: Regioselectivity issues arise due to competing reactions at the Boc-protected amine or adjacent functional groups. Advanced strategies include:

  • Catalytic system optimization : Use of Pd/C with controlled H₂ pressure to minimize over-reduction.
  • Protecting group tuning : Temporary protection of reactive sites (e.g., hydroxyl groups) with acid-labile groups like TBS (tert-butyldimethylsilyl) to shield them during hydrogenation .
  • In-situ monitoring : Real-time FTIR or NMR to track reaction progress and terminate at the des-butynylation stage .

Analytical Method Development

2.1 (Basic) Q: Which HPLC parameters are critical for quantifying this compound and its impurities in synthetic mixtures? A: Key parameters include:

  • Mobile phase composition : ACN:buffer (e.g., 0.1% TFA in water) at a 65:35 ratio to resolve polar impurities.
  • Column selection : C18 columns with 5 µm particle size for baseline separation of Boc-protected intermediates .
  • Detection wavelength : 210–230 nm for optimal UV absorption of the Boc group .

2.2 (Advanced) Q: How can Quality-by-Design (QbD) principles improve robustness in chromatographic analysis of this compound? A: QbD employs multivariate analysis (e.g., Box-Behnken design) to optimize factors like mobile phase pH, flow rate, and column temperature. For example, a 3-factor design (mobile phase, flow rate, pH) with responses (asymmetry, theoretical plates) identifies optimal conditions while minimizing variability. ANOVA validation ensures method precision (RSD <2%) .

Pharmacological Evaluation

3.1 (Basic) Q: What preclinical models are suitable for evaluating the pharmacokinetics (PK) of this compound, considering its non-renal elimination profile? A: Use rodent models with induced hepatic impairment to study non-renal clearance. Linagliptin’s primary metabolite (a diketopiperazine derivative) is hepatically cleared, so bile-duct cannulated rats or CYP3A4 knockout mice can model human PK. Plasma and bile samples are analyzed via LC-MS/MS to quantify parent drug and metabolites .

3.2 (Advanced) Q: How does albuminuria reduction data from Linagliptin clinical trials inform the design of studies for its derivatives? A: Post-hoc analyses of Linagliptin trials (e.g., UACR reduction in diabetic nephropathy) highlight the importance of stratified randomization by renal function (eGFR) and albuminuria severity. For derivatives like this compound, studies should include:

  • Dose-response in renal impairment : Subgroup analysis of patients with eGFR <30 mL/min/1.73 m².
  • Safety endpoints : Hypoglycemia risk assessment in cohorts receiving concomitant sulfonylureas, as seen in pooled Linagliptin safety data .

Data Analysis and Contradictions

4.1 (Basic) Q: How should researchers statistically analyze contradictory efficacy data (e.g., HbA1c vs. UACR outcomes) in studies of Linagliptin derivatives? A: Use mixed-effects models to account for inter-patient variability. For example, in a study where HbA1c remains stable but UACR decreases (as seen in Linagliptin trials), ANCOVA with baseline HbA1c/UACR as covariates isolates treatment effects. Sensitivity analyses exclude outliers or adjust for confounding factors like ACE inhibitor use .

4.2 (Advanced) Q: What methodologies resolve discrepancies between in vitro potency (DPP-4 inhibition) and in vivo efficacy of structurally modified Linagliptin analogs? A: Advanced approaches include:

  • Tissue distribution studies : Radiolabeled analogs (e.g., ¹⁴C-N-Des(2-butynyl) 3'-N-Boc Linagliptin) to quantify drug penetration into target organs (e.g., kidney, liver).
  • Mechanistic PK/PD modeling : Integrate in vitro IC₅₀ data with in vivo clearance rates to predict efficacious doses .

Safety and Impurity Profiling

5.1 (Basic) Q: What are the critical impurities to monitor during scale-up synthesis of this compound? A: Key impurities include:

  • Des-Boc byproducts : Formed under acidic conditions (e.g., TFA deprotection).
  • Oxidation products : 2-butynyl derivatives oxidized to ketones or carboxylic acids.
  • Residual Pd : Quantified via ICP-MS to ensure levels <10 ppm .

5.2 (Advanced) Q: How can genotoxic impurity risks be mitigated in Boc-protected intermediates? A: Employ a staged approach:

  • Risk assessment : QSAR tools (e.g., Derek Nexus) predict mutagenicity of intermediates.
  • Process optimization : Replace genotoxic reagents (e.g., alkyl chlorides) with safer alternatives (e.g., Boc₂O).
  • In-process controls : On-line PAT (Process Analytical Technology) to monitor impurity formation in real time .

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